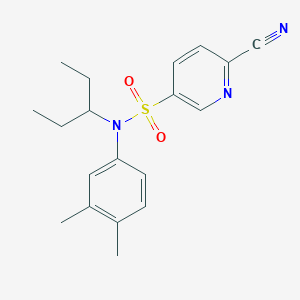
6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide is a chemical compound that has attracted the attention of scientists due to its potential use in various scientific research applications. This compound is also known as GSK-3β inhibitor and has been found to have significant effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide involves the inhibition of GSK-3β activity. GSK-3β is a serine/threonine kinase that phosphorylates various substrates involved in different cellular processes. The inhibition of GSK-3β activity by 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide results in the modulation of various signaling pathways, including the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide are diverse. This compound has been found to have significant effects on various cellular processes, including cell proliferation, differentiation, and apoptosis. It also modulates the activity of various signaling pathways, such as the Wnt/β-catenin pathway, which is important in embryonic development and tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide in lab experiments are its potent inhibitory effects on GSK-3β activity and its ability to modulate various signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in various experimental models.
Direcciones Futuras
The potential future directions for the use of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide in scientific research are vast. Some of the future directions include its use in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes. It can also be used in the study of various signaling pathways involved in embryonic development and tissue homeostasis. Further studies are needed to determine its safety and efficacy in various experimental models and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 3-pentanone, followed by the reaction of the resulting product with 3-cyano-4-methylpyridine. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
The potential use of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide in scientific research is vast. This compound has been found to have inhibitory effects on glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in the regulation of various signaling pathways, such as the Wnt/β-catenin pathway, which is important in embryonic development and tissue homeostasis.
Propiedades
IUPAC Name |
6-cyano-N-(3,4-dimethylphenyl)-N-pentan-3-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-5-17(6-2)22(18-9-7-14(3)15(4)11-18)25(23,24)19-10-8-16(12-20)21-13-19/h7-11,13,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORMVUKLDSZHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)

![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)
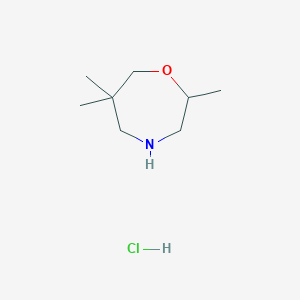
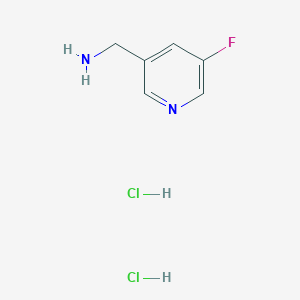
![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)
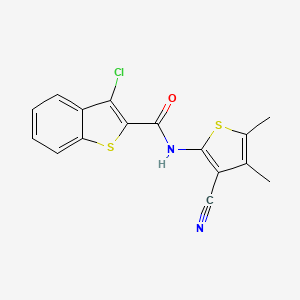
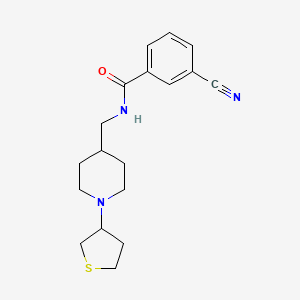
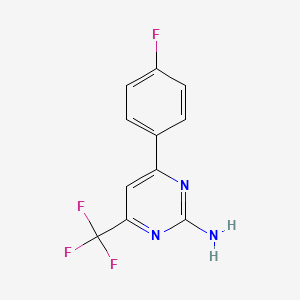
![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)
